molecular formula C19H22N4 B5718991 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Numéro de catalogue B5718991
Poids moléculaire: 306.4 g/mol
Clé InChI: JWBULUZBRAMZOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-888 or veliparib and is a PARP inhibitor. PARP inhibitors are a class of drugs that have shown promise in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy.

Mécanisme D'action

ABT-888 works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. ABT-888 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the fact that cancer cells often have defects in DNA repair pathways, making them more vulnerable to PARP inhibition. ABT-888 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

ABT-888 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.

Orientations Futures

There are several future directions for research on ABT-888. One area of interest is the development of new PARP inhibitors with improved selectivity, potency, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibition, allowing for more personalized cancer therapy. Finally, there is also interest in exploring the potential use of PARP inhibitors like ABT-888 in other diseases, such as neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of ABT-888 involves several steps, starting with the reaction of 4-(dimethylamino)benzaldehyde with allylamine to form 1-allyl-4-(dimethylamino)benzylamine. This intermediate is then reacted with 2-aminobenzimidazole to yield 1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine.

Applications De Recherche Scientifique

ABT-888 has been extensively studied for its potential use in cancer treatment. PARP inhibitors like ABT-888 work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cancer cells with defects in DNA repair pathways are particularly vulnerable to PARP inhibition, making ABT-888 a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBULUZBRAMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.